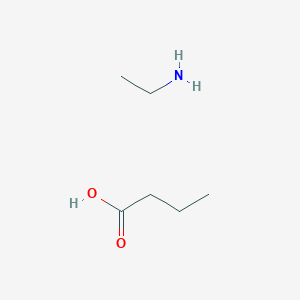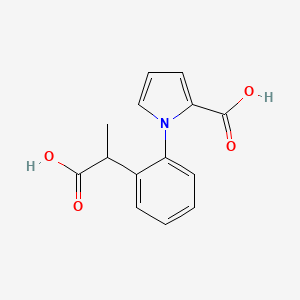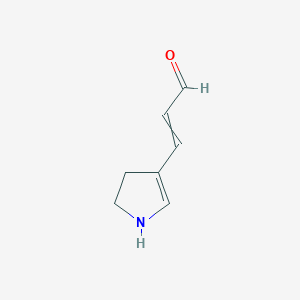![molecular formula C20H21N3O B14188427 Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- CAS No. 857531-75-0](/img/structure/B14188427.png)
Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- is a complex organic compound that features a phenol group, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with phenol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may also influence signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
Uniqueness
Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- stands out due to its unique combination of a phenol group, a pyrazole ring, and a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
857531-75-0 |
|---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]phenol |
InChI |
InChI=1S/C20H21N3O/c24-19-7-5-18(6-8-19)20(9-11-21-12-10-20)17-3-1-15(2-4-17)16-13-22-23-14-16/h1-8,13-14,21,24H,9-12H2,(H,22,23) |
InChI Key |
AOJCEFPPEOPJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)




![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)

![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)



